N-[(2,5-dimethoxyphenyl)sulfonyl](methyl)homocysteine
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Overview
Description
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine: is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a 2,5-dimethoxyphenyl ring and a homocysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)sulfonylhomocysteine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylhomocysteine under controlled conditions. The reaction is usually carried out in an organic solvent such as ether at room temperature. The general reaction scheme is as follows:
Starting Materials: 2,5-dimethoxybenzenesulfonyl chloride and methylhomocysteine.
Reaction Conditions: The reaction is conducted in ether at approximately 25°C.
Product Formation: The resulting product is N-(2,5-dimethoxyphenyl)sulfonylhomocysteine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)sulfonylhomocysteine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups on the phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethoxyphenyl)sulfonyl]glycine
- N-[(2,5-dimethoxyphenyl)sulfonyl]-N-methylglycine
- N-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-chlorobenzyl)homocysteine
Uniqueness
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C13H19NO6S2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H19NO6S2/c1-19-9-4-5-11(20-2)12(8-9)22(17,18)14-10(13(15)16)6-7-21-3/h4-5,8,10,14H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
XTEAHTVUHGSREL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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